molecular formula C18H14N2O2S B366636 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one CAS No. 500113-82-6

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one

Numéro de catalogue: B366636
Numéro CAS: 500113-82-6
Poids moléculaire: 322.4g/mol
Clé InChI: NYJWIEKOKZDWOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a sulfanyl-substituted hydroxybutynyl side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.

    Attachment of the Sulfanyl-Substituted Hydroxybutynyl Side Chain: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with 4-hydroxybut-2-yn-1-yl sulfide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxybutynyl side chain can be oxidized to form corresponding carbonyl compounds.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that quinazolinone derivatives often exhibit significant anticancer activities. Preliminary studies suggest that 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one may also possess similar properties:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). It has shown potential in inducing apoptosis and cell cycle arrest, primarily through the modulation of apoptotic pathways involving proteins such as P53 and Bcl-2.

Kinase Inhibition

The compound has demonstrated efficacy as an inhibitor of various kinases, which are critical in cancer progression:

  • Molecular Docking Studies : Interaction studies using molecular docking have revealed that this compound can effectively bind to allosteric sites on target proteins like vascular endothelial growth factor receptor 2 (VEGFR-2). This binding mechanism inhibits signaling pathways essential for tumor growth while avoiding ATP-binding sites, enhancing selectivity and reducing side effects.

Synthetic Methods

Several synthetic routes have been developed for preparing quinazolinone derivatives, including:

  • Condensation Reactions : Involving the reaction of anthranilic acid derivatives with carbonyl compounds.
  • Cyclization Reactions : Utilizing various reagents to facilitate the formation of the quinazolinone core structure.

These methods allow for the introduction of diverse substituents, tailoring the biological activity of the resulting compounds .

Structural Comparison

To understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Phenylquinazolin-4(3H)-oneLacks sulfanyl and hydroxybutynyl groupsAntiproliferative against MCF-7 cells
4(3H)-Quinazolinone DerivativesVaries in substituents on the benzene ringInhibits acetylcholinesterase
Quinazoline-based Kinase InhibitorsOften modified at the nitrogen positionBroad spectrum kinase inhibition

The unique combination of functional groups in This compound distinguishes it from other derivatives, potentially enhancing its specificity and efficacy as a therapeutic agent.

Anticancer Efficacy

A study conducted on various quinazolinone derivatives highlighted their potential in treating different types of cancer. For instance, a series of derivatives were synthesized and tested for their antiproliferative effects. Some compounds exhibited significant activity against breast and liver cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Kinase Inhibition Studies

In another study focusing on kinase inhibitors, several quinazolinone derivatives were synthesized and evaluated for their ability to inhibit specific kinases involved in cancer signaling pathways. The results showed that certain derivatives had promising inhibitory activity, suggesting that This compound could be an effective candidate for further development as a targeted anticancer therapy .

Mécanisme D'action

The mechanism of action of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutynyl side chain and the quinazolinone core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-4-phenylquinazolin-4(3H)-one
  • 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one
  • 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylpyrimidin-4(3H)-one

Uniqueness

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the quinazolinone core and the hydroxybutynyl side chain

Activité Biologique

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This quinazolinone derivative has been investigated for various pharmacological properties, including antiviral, cytotoxic, and antioxidant activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14N2O2S
  • Molecular Weight : 322.4 g/mol
  • LogP : 3.07
  • Polar Surface Area (PSA) : 78.2 Ų .

Antiviral Activity

Research indicates that derivatives of quinazolinones exhibit significant antiviral properties. For instance, a study demonstrated that certain quinazolinone compounds could inhibit the replication of various viruses, including herpes simplex and influenza viruses . Specifically, compounds structurally related to this compound were shown to inhibit viral replication in Vero cell cultures, suggesting potential for further development in antiviral therapies .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against multiple cancer cell lines. A study on quinazolinone derivatives indicated that certain compounds exhibited significant cytotoxicity against prostate (PC3), breast (MCF7), and colon (HT29) cancer cell lines. The IC50 values for the most active compounds were reported as follows:

CompoundCell LineIC50 (µM)
A3PC310
A5MCF710
A6HT2912

These findings highlight the compound's potential as an anticancer agent .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals. Studies have employed various assays to evaluate antioxidant activity, including ABTS and CUPRAC methods. The results indicated that compounds with multiple hydroxyl substituents exhibited superior antioxidant activity compared to those with fewer or no hydroxyl groups .

Structure–Activity Relationship (SAR)

The biological activity of quinazolinones is often linked to their structural features. In the case of this compound, the presence of a sulfanyl group and the specific arrangement of hydroxyl groups are critical for enhancing both cytotoxic and antioxidant activities. Research suggests that modifications to the quinazolinone scaffold can lead to improved biological profiles, indicating a promising avenue for future drug development .

Case Studies

  • Antiviral Efficacy : In a controlled study, derivatives similar to this compound were tested against a panel of viruses, demonstrating significant inhibition rates, particularly against influenza A and herpes simplex viruses .
  • Cytotoxicity Assessment : The cytotoxic potential was evaluated using MTT assays on various cancer cell lines, revealing that specific modifications in the quinazolinone structure could enhance anticancer effects significantly, with some derivatives achieving IC50 values below 15 µM across several cell lines .

Propriétés

IUPAC Name

2-(4-hydroxybut-2-ynylsulfanyl)-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-12-6-7-13-23-18-19-16-11-5-4-10-15(16)17(22)20(18)14-8-2-1-3-9-14/h1-5,8-11,21H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJWIEKOKZDWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.